2-({6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
Beschreibung
The compound 2-({6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is a heterocyclic organic molecule with a complex architecture. Its structure comprises:
- A pyridazine ring substituted at the 3-position with a sulfanyl group.
- A 1,3-thiazole ring at the 5-position of the pyridazine, bearing a 3-methoxyphenyl group and a methyl substituent.
- A 1,2,3,4-tetrahydroquinoline moiety linked via an ethanone group to the sulfanyl bridge.
The 3-methoxyphenyl group may enhance lipophilicity and π-π stacking interactions, while the tetrahydroquinoline segment could influence hydrogen-bonding patterns, as discussed in crystallographic studies of similar systems .
Eigenschaften
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O2S2/c1-17-25(34-26(27-17)19-8-5-10-20(15-19)32-2)21-12-13-23(29-28-21)33-16-24(31)30-14-6-9-18-7-3-4-11-22(18)30/h3-5,7-8,10-13,15H,6,9,14,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUASRECAQQUSHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=CC=C2)OC)C3=NN=C(C=C3)SCC(=O)N4CCCC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-({6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one typically involves multi-step organic reactions. The process may start with the preparation of the quinoline derivative, followed by the introduction of the thiazole and pyridazine rings through various coupling reactions. Common reagents used in these steps include halogenated intermediates, organometallic reagents, and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions
2-({6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, chromium trioxide), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or aryl groups.
Wissenschaftliche Forschungsanwendungen
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant potential of thiazole-containing compounds. For instance, derivatives of thiazole have shown significant activity in picrotoxin-induced convulsion models. The structure–activity relationship (SAR) analysis indicates that specific substitutions on the thiazole ring enhance anticonvulsant properties. This suggests that the compound may exhibit similar effects due to its thiazole moiety .
Antimicrobial Properties
Thiazole derivatives have been explored for their antimicrobial activities against various pathogens. Compounds with a thiazole nucleus have demonstrated promising antibacterial and antifungal activities. The presence of electron-withdrawing groups on the phenyl ring has been correlated with enhanced antimicrobial efficacy . Given the structural components of this compound, it could potentially serve as a lead for developing new antimicrobial agents.
Antitubercular Activity
The design and synthesis of novel compounds targeting tuberculosis have gained attention. Some studies indicate that thiazole and pyridazine derivatives can be optimized for antitubercular activity. The unique combination of functional groups in this compound may provide a scaffold for further modifications aimed at improving its efficacy against Mycobacterium tuberculosis .
Wirkmechanismus
The mechanism of action of 2-({6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one depends on its specific interactions with molecular targets. For example, if the compound exhibits antimicrobial activity, it may inhibit the growth of bacteria by targeting essential enzymes or disrupting cell membrane integrity. In the case of anticancer activity, it may induce apoptosis or inhibit cell proliferation by interacting with key signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
To contextualize the properties of the target compound, a comparative analysis with structurally related molecules is essential. Below is a detailed comparison based on substituents, functional groups, and inferred physicochemical properties:
Table 1: Structural and Functional Comparison
Notes:
- Substituent Effects: The 3-methoxyphenyl group in the target compound may enhance lipophilicity (logP ~3.5–4.0*) relative to analogs with smaller substituents (e.g., methyl or trifluoromethyl groups). The tetrahydroquinoline moiety could promote hydrogen-bond donor/acceptor interactions, as observed in Etter’s graph-set analysis of similar systems .
- Synthetic Routes: The target compound’s synthesis likely involves coupling a pyridazine-thiazole intermediate with a tetrahydroquinoline-ethanone derivative via sulfanyl linkage. Similar methods use 1,4-dioxane and triethylamine as solvents and bases, as seen in the preparation of pyrazole-thiophene hybrids .
Key Research Findings :
Hydrogen-Bonding Patterns: The tetrahydroquinoline group in the target compound may form N–H···O/N interactions, akin to those observed in triazolo-thiazole derivatives . Such interactions could stabilize crystal packing or receptor binding.
Solubility Challenges: The combination of a methoxyphenyl group and tetrahydroquinoline may reduce aqueous solubility compared to simpler analogs, necessitating formulation optimization.
Biologische Aktivität
The compound 2-({6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is a complex organic molecule that features multiple pharmacologically relevant scaffolds, including thiazole and pyridazine moieties. This article aims to provide a detailed overview of its biological activity based on recent research findings.
The compound's molecular characteristics are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Weight | 470.59 g/mol |
| Molecular Formula | C20H18N6O2S3 |
| LogP | 3.7484 |
| Polar Surface Area | 85.155 Ų |
| Hydrogen Bond Acceptors | 9 |
| Hydrogen Bond Donors | 1 |
The biological activity of this compound is largely attributed to its interaction with specific molecular targets. It may function through various mechanisms including:
- Anticancer Activity : Potential inhibition of key signaling pathways involved in cell proliferation and survival. The compound may induce apoptosis in cancer cells by disrupting mitochondrial function or activating caspases.
- Antimicrobial Activity : Inhibition of essential bacterial enzymes or disruption of cell membrane integrity could be mechanisms through which this compound exerts its antimicrobial effects.
Anticancer Activity
Research has shown that compounds with similar structural motifs exhibit significant cytotoxicity against various cancer cell lines. For example, a related thiazole derivative demonstrated an IC50 value of 1.4 µM against the MDA-MB-231 breast cancer cell line, indicating potent anticancer properties .
In a study focusing on the thiazole and pyridazine derivatives, compounds were tested against HepG2 (liver cancer) and MDA-MB-231 cell lines. The results indicated that modifications to the thiazole ring could enhance cytotoxic activity significantly .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been investigated. Similar thiazole-containing compounds have shown activity against various bacterial strains by targeting critical enzymes involved in bacterial metabolism .
Study 1: Cytotoxicity Evaluation
In a systematic evaluation of thiazole derivatives, one study highlighted the effectiveness of compounds similar to our target compound in inhibiting tumor growth in vivo. The derivatives were tested using a xenograft model, where they demonstrated significant tumor reduction compared to control groups .
Study 2: Mechanistic Insights
A detailed mechanistic study involving molecular docking simulations revealed that the compound interacts favorably with specific protein targets associated with cancer progression. This study utilized both computational and experimental approaches to validate the binding efficacy and biological relevance of the interactions observed .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can functional group compatibility be addressed?
The synthesis typically involves multi-step reactions, starting with the formation of the thiazole and pyridazine cores, followed by sulfanyl linkage and ketone functionalization. Key steps include:
- Thiazole ring formation : Refluxing with reagents like hydrazine derivatives and thioamides under ethanol or DMF .
- Pyridazine-sulfanyl coupling : Use of sulfur-transfer agents (e.g., Lawesson’s reagent) at controlled temperatures (60–80°C) to avoid side reactions .
- Ketone introduction : Nucleophilic substitution with 1,2,3,4-tetrahydroquinoline under basic conditions (e.g., K₂CO₃ in acetonitrile) . Methodological Tip: Monitor reaction progress via TLC and optimize solvent polarity (e.g., DMF for polar intermediates, toluene for non-polar steps) to enhance yield .
Q. Which analytical techniques are critical for confirming the compound’s structural integrity?
- NMR spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) to verify aromatic protons (δ 6.8–8.2 ppm) and ketone carbonyl (δ ~200 ppm) .
- HPLC-MS : For purity assessment (>95%) and molecular ion ([M+H]⁺) validation .
- X-ray crystallography : To resolve stereochemical ambiguities, particularly for the tetrahydroquinoline moiety .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict and validate the compound’s molecular interactions?
Density Functional Theory (DFT) studies optimize the compound’s geometry and electronic properties:
- Electrostatic potential maps : Identify nucleophilic/electrophilic regions (e.g., sulfanyl group’s electron-rich sulfur) .
- Docking simulations : Predict binding affinities to biological targets (e.g., kinases) by aligning the thiazole and pyridazine moieties with active-site residues . Data Contradiction Resolution: If experimental bioactivity conflicts with docking results, re-evaluate protonation states or solvent effects in simulations .
Q. What strategies resolve contradictory biological activity data across assays?
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replace 3-methoxyphenyl with 4-ethoxy variants) and compare IC₅₀ values .
- Metabolic stability testing : Assess if contradictory results arise from rapid hepatic clearance (use microsomal assays) .
- pH-dependent reactivity : Test activity under varying pH (e.g., 5.0–7.4) to evaluate protonation effects on the sulfanyl group .
Q. How does the compound’s stability under varying conditions impact experimental design?
- Thermal stability : Perform TGA/DSC to identify decomposition thresholds (>150°C common for thiazolidinones) .
- Photodegradation : Store solutions in amber vials if UV-Vis spectra show λmax shifts under light exposure .
- Hydrolytic susceptibility : Avoid aqueous buffers for long-term storage; use lyophilized forms .
Comparative and Mechanistic Questions
Q. How does this compound compare to structurally similar thiazolidinone derivatives in terms of bioactivity?
Q. What in vitro and in vivo models are suitable for evaluating its pharmacokinetic profile?
- In vitro : Caco-2 cell monolayers for permeability; CYP450 inhibition assays .
- In vivo : Rodent models with IV/PO dosing to calculate AUC and half-life. Note: The tetrahydroquinoline moiety may enhance blood-brain barrier penetration .
Methodological Recommendations
- Synthetic Reproducibility : Document exact stoichiometry (e.g., 1:1.2 molar ratio for sulfur-transfer steps) and inert atmosphere use for oxidation-prone intermediates .
- Data Validation : Cross-validate bioactivity using orthogonal assays (e.g., fluorescence polarization and SPR for binding studies) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
